2-(3-Bromo-2,4-difluorophenyl)-1,3-dioxolane
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Overview
Description
2-(3-Bromo-2,4-difluorophenyl)-1,3-dioxolane is an organic compound characterized by the presence of a bromine atom and two fluorine atoms attached to a phenyl ring, which is further connected to a 1,3-dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2,4-difluorophenyl)-1,3-dioxolane typically involves the reaction of 3-bromo-2,4-difluoroaniline with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently undergoes cyclization to form the dioxolane ring. The reaction conditions often include:
Temperature: 80-100°C
Catalyst: Acidic catalyst such as p-toluenesulfonic acid
Solvent: Toluene or another suitable organic solvent
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-2,4-difluorophenyl)-1,3-dioxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The dioxolane ring can be reduced to form diols.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 2-(3-azido-2,4-difluorophenyl)-1,3-dioxolane.
Oxidation: Formation of this compound-4-one.
Reduction: Formation of 2-(3-bromo-2,4-difluorophenyl)-1,3-diol.
Scientific Research Applications
2-(3-Bromo-2,4-difluorophenyl)-1,3-dioxolane has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is utilized in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-2,4-difluorophenyl)-1,3-dioxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate biological pathways by inhibiting or activating key enzymes, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2,4-difluoroaniline
- (3-Bromo-2,4-difluorophenyl)boronic acid
- 2-(3-Bromo-2,4-difluorophenyl)ethan-1-ol
Uniqueness
2-(3-Bromo-2,4-difluorophenyl)-1,3-dioxolane stands out due to its unique dioxolane ring, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-(3-bromo-2,4-difluorophenyl)-1,3-dioxolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O2/c10-7-6(11)2-1-5(8(7)12)9-13-3-4-14-9/h1-2,9H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBPNSQKENLZRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C(=C(C=C2)F)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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